molecular formula C8H15Cl2N3 B6217449 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride CAS No. 2742660-71-3

1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride

Cat. No. B6217449
CAS RN: 2742660-71-3
M. Wt: 224.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride, also known as 1-methyl-5-pyrrolidin-3-yl-imidazole-2-one dihydrochloride, is an organic compound with a molecular weight of 216.2 g/mol and a melting point of 166-168°C. It is a white solid at room temperature and is soluble in water, ethanol, and methanol. 1-Methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride has a variety of applications in the fields of medicine, chemistry, and biochemistry.

Mechanism of Action

1-Methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride acts as a proton donor in the synthesis of organic compounds, as a ligand in the synthesis of coordination complexes, and as a catalyst in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Biochemical and Physiological Effects
1-Methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride does not have any known biochemical or physiological effects in humans or other organisms.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-Methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride in laboratory experiments is that it is a relatively inexpensive and easy to obtain reagent. Additionally, it is relatively stable and can be stored at room temperature. The main limitation of using 1-Methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride in laboratory experiments is that it is not very soluble in water, which can make the synthesis of certain compounds difficult.

Future Directions

1-Methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride has potential applications in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Additionally, it has potential applications in the development of novel catalysts and in the synthesis of coordination complexes. Furthermore, it may be useful in the development of new drugs and drug delivery systems. Finally, it may be useful in the development of new materials for use in industrial processes.

Synthesis Methods

1-Methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride can be synthesized from 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochlorideyrrolidin-3-yl-imidazole-2-one by reacting it with hydrochloric acid. The reaction is carried out in a two-step process, first in aqueous solution and then in organic solvent. The reaction is complete when the resulting solution is filtered and the product is isolated by recrystallization.

Scientific Research Applications

1-Methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride is used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a catalyst in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Additionally, it is used as a ligand in the synthesis of coordination complexes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride involves the reaction of 1-methyl-1H-imidazole with pyrrolidine in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1-methyl-1H-imidazole", "pyrrolidine", "catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: Add 1-methyl-1H-imidazole and pyrrolidine to a reaction vessel in the presence of a suitable catalyst.", "Step 2: Heat the reaction mixture to a suitable temperature and stir for a suitable amount of time.", "Step 3: Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt.", "Step 4: Isolate the product by filtration or other suitable means and dry under vacuum." ] }

CAS RN

2742660-71-3

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.